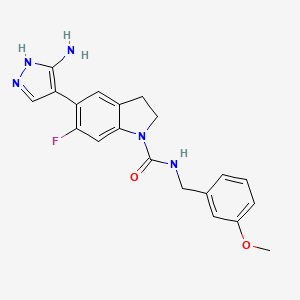
Rock-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Rock-IN-9 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound demonstrates favorable pharmacokinetic properties in mice, achieving high in vivo exposure and oral bioavailability at low doses .
Chemical Reactions Analysis
Rock-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rock-IN-9 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the ROCK signaling pathway and its role in various chemical processes.
Biology: this compound is used to investigate the effects of ROCK inhibition on cell proliferation, migration, and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases such as glaucoma, cancer, and cardiovascular disorders due to its ability to modulate the ROCK pathway
Industry: this compound is used in the development of new drugs and therapeutic agents targeting the ROCK pathway.
Mechanism of Action
Rock-IN-9 exerts its effects by inhibiting the activity of Rho-associated protein kinase. The ROCK signaling pathway is involved in various cellular events, including cell proliferation, cytoskeleton modulation, and cell adhesion . By inhibiting ROCK, this compound disrupts these processes, leading to changes in cell behavior and function. The molecular targets of this compound include the ROCK-I and ROCK-II isoforms, which are serine/threonine kinases involved in the phosphorylation of various substrates .
Comparison with Similar Compounds
Rock-IN-9 is unique among ROCK inhibitors due to its specific pharmacokinetic properties and cytotoxicity profile. Similar compounds include:
Y-27632: Another ROCK inhibitor with similar effects on cell proliferation and cytoskeleton modulation.
Fasudil: A well-known ROCK inhibitor used clinically for its vasodilatory effects.
Netarsudil: A ROCK inhibitor used in the treatment of glaucoma.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications .
This compound stands out due to its high in vivo exposure and oral bioavailability at lower doses, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H20FN5O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-(5-amino-1H-pyrazol-4-yl)-6-fluoro-N-[(3-methoxyphenyl)methyl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C20H20FN5O2/c1-28-14-4-2-3-12(7-14)10-23-20(27)26-6-5-13-8-15(17(21)9-18(13)26)16-11-24-25-19(16)22/h2-4,7-9,11H,5-6,10H2,1H3,(H,23,27)(H3,22,24,25) |
InChI Key |
YCJDCYVAPRKXDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N2CCC3=CC(=C(C=C32)F)C4=C(NN=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


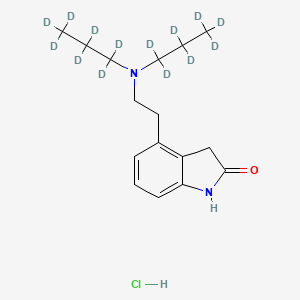
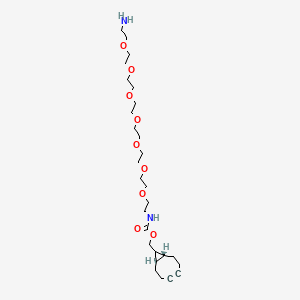
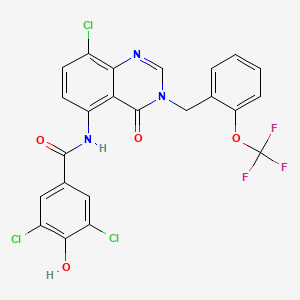
![3-[(1R,2R,4aS,6R,8aR)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-[(1R,2S,5R,6R)-2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl]-1,4-dihydroxypyridin-2-one](/img/structure/B12376004.png)
![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)
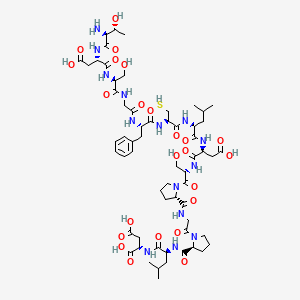
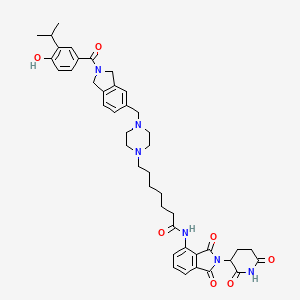
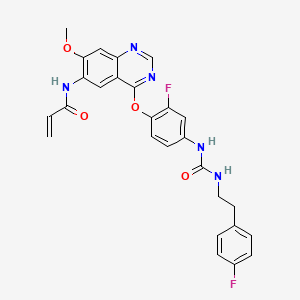
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)

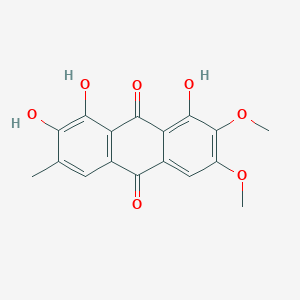
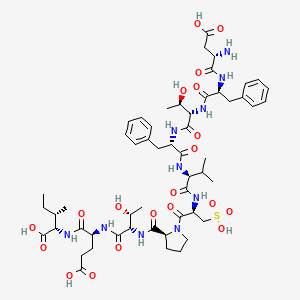
![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)
